molecular formula C8H7F4NO B1287314 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline CAS No. 937598-57-7

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1287314
CAS No.: 937598-57-7
M. Wt: 209.14 g/mol
InChI Key: ZYFCTKCQWPSPHL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . It is characterized by the presence of a fluoro group at the 3-position and a trifluoroethoxy group at the 4-position of the aniline ring. This compound is used in various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The fluoro and trifluoroethoxy groups enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both fluoro and trifluoroethoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFCTKCQWPSPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-57-7
Record name 3-fluoro-4-(2,2,2-trifluoroethoxy)aniline
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